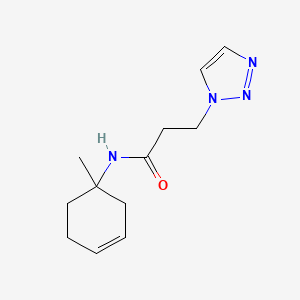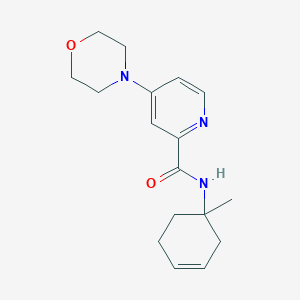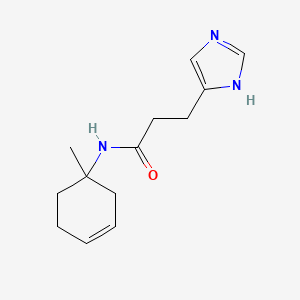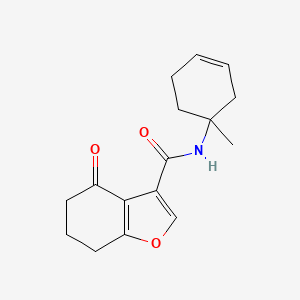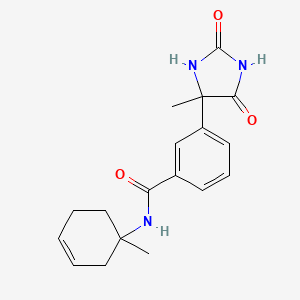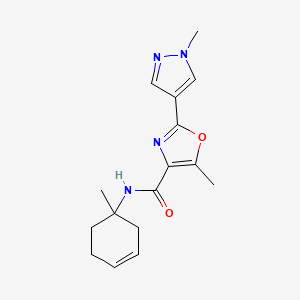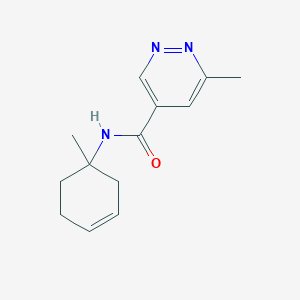![molecular formula C14H22N2O3 B6800030 N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide](/img/structure/B6800030.png)
N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide is a complex organic compound with a unique structure that includes an oxazole ring, a carboxamide group, and an ethyloxolan moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide typically involves multiple steps:
Formation of the Oxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Carboxamide Group: This step often involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester, under mild conditions.
Attachment of the Ethyloxolan Moiety: This can be done through a nucleophilic substitution reaction, where the ethyloxolan group is introduced to the oxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the carboxamide group to an amine or to reduce other functional groups within the molecule.
Substitution: The ethyloxolan moiety can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or as a biochemical probe.
Medicine: Its unique structure could be exploited for the development of new therapeutic agents.
Industry: The compound might be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide exerts its effects would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the nature of these interactions and the biological systems .
Comparison with Similar Compounds
Similar Compounds
N-[(2S,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]-L-leucine: This compound has a similar backbone but different functional groups.
N-[(2S,3R)-3-hydroxy-2-phenylbutanoyl]-L-leucine: Another similar compound with variations in the functional groups attached to the main structure.
Uniqueness
N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide is unique due to its specific combination of functional groups and stereochemistry, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[(2S,3R)-2-ethyloxolan-3-yl]-4-methyl-2-propan-2-yl-1,3-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O3/c1-5-11-10(6-7-18-11)16-13(17)12-9(4)15-14(19-12)8(2)3/h8,10-11H,5-7H2,1-4H3,(H,16,17)/t10-,11+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYIDVXFFTSZEOJ-MNOVXSKESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)NC(=O)C2=C(N=C(O2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](CCO1)NC(=O)C2=C(N=C(O2)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Cyclopropylsulfonyl-1-(3-propan-2-yl-2-azaspiro[3.5]nonan-2-yl)ethanone](/img/structure/B6799948.png)
![2-Methyl-6-(3-propan-2-yl-2-azaspiro[3.5]nonane-2-carbonyl)pyridazin-3-one](/img/structure/B6799963.png)
![(6-chloroquinolin-8-yl)-(4,4-dioxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)methanone](/img/structure/B6799970.png)
![1-(4,4-dioxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)-2-(2-fluoro-5-methylphenoxy)ethanone](/img/structure/B6799974.png)
![1-benzothiophen-3-yl-(4,4-dioxo-3,4a,5,7,8,8a-hexahydro-2H-pyrano[3,4-b][1,4]thiazin-1-yl)methanone](/img/structure/B6800004.png)
![2,3-di(propan-2-yl)-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-ylmethyl)azetidine-1-carboxamide](/img/structure/B6800005.png)
![N-[(2S,3R)-2-ethyloxolan-3-yl]-3,5-dimethyl-1,2-thiazole-4-carboxamide](/img/structure/B6800009.png)
